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Compound of Interest

Compound Name: 4-Iodobut-3-yn-2-ol

CAS No.: 60127-51-7

Cat. No.: B14616950

Get Quote

Executive Summary & Application Context
1-Iodoalkynes are pivotal intermediates in modern organic synthesis, serving as electrophilic

partners in Cadiot-Chodkiewicz couplings, Sonogashira reactions, and the synthesis of

bioactive polyynes. Unlike their terminal alkyne precursors, 1-iodoalkynes possess a unique

electronic signature due to the heavy atom effect and the polarizability of the C-I bond.

This guide provides a definitive technical comparison of the infrared (IR) spectral

characteristics of 1-iodoalkynes against their terminal and bromo-analogs. It moves beyond

basic textbook definitions to offer field-proven diagnostic bands, ensuring precise reaction

monitoring and product verification.

Mechanistic Insight: The "Heavy Atom" & Dipole
Effect
To interpret the spectrum of a 1-iodoalkyne, one must understand the competition between

reduced mass and bond polarity.
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The Mass Effect (Frequency Lowering): Replacing a light hydrogen atom (1 amu) with iodine

(127 amu) significantly increases the reduced mass (

) of the system. In a simple harmonic oscillator model (

), this should drastically lower the stretching frequency.

The Electronic Effect (Bond Stiffening & Dipole): The iodine atom is less electronegative than

the

-hybridized carbon but is highly polarizable. The C(

)-I bond introduces a significant dipole moment that is absent in symmetric internal alkynes
and weak in terminal alkynes.

Result: The C

C stretch becomes IR active and intense.

Frequency Shift: Contrary to simple mass expectations, the C

C stretch in 1-iodoalkynes often appears at a higher frequency (~2160–2190 cm⁻¹) than
the corresponding terminal alkyne (~2100–2140 cm⁻¹) but lower than alkyl-substituted
internal alkynes. This is attributed to the "stiffening" of the triple bond due to the interaction
with the halogen's lone pairs and the inductive effect.

Comparative Spectral Data
The following table synthesizes experimental data to distinguish 1-iodoalkynes from common

alternatives.

Table 1: Diagnostic IR Bands for Alkyne Derivatives
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Feature

Terminal
Alkyne (R-C

C-H)

1-Iodoalkyne

(R-C

C-I)

1-
Bromoalkyne
(R-C

C-Br)

Internal Alkyne
(R-C

C-R')

(C$\equiv$C)

Stretch
2100–2140 cm⁻¹ 2160–2190 cm⁻¹ 2200–2210 cm⁻¹ 2190–2260 cm⁻¹

Intensity (

)
Weak

Medium to

Strong
Medium

Very Weak /

Inactive

(

C-H) Stretch

~3300 cm⁻¹

(Sharp)
ABSENT ABSENT ABSENT

(C-X) Stretch N/A
~500–600 cm⁻¹

(Far IR)*
~600–700 cm⁻¹ N/A

Diagnostic Note

Look for sharp

3300 band.[1][2]

[3][4][5][6][7][8]

[9][10][11][12]

Loss of 3300 +

Strong shift to

~2180.

Higher freq than

Iodo.

Hard to detect in

IR.[13]

*Note: The C-I stretch often falls into the "fingerprint" or Far-IR region (<600 cm⁻¹), making it

unreliable for standard Mid-IR analysis (4000–400 cm⁻¹). The primary diagnostic is the C

C shift.

Experimental Protocol: Synthesis &
Characterization
This protocol describes a robust, "green" synthesis of a model 1-iodoalkyne (1-iodo-

phenylacetylene) and its subsequent IR validation. This method avoids harsh bases and uses

hypervalent iodine, ensuring high functional group tolerance.

Reagents:
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Terminal Alkyne (e.g., Phenylacetylene)

Copper(I) Iodide (CuI) - 5 mol%

Potassium Iodide (KI) - 1.2 equiv

(Diacetoxyiodo)benzene (PIDA/DIB) - 1.0 equiv

Acetonitrile (MeCN) - Solvent

Step-by-Step Workflow:
Reaction Setup:

Dissolve phenylacetylene (1.0 mmol) in MeCN (5 mL).

Add KI (1.2 mmol) and CuI (5 mol%).

Add PIDA (1.0 mmol) slowly at room temperature.

Observation: The solution typically turns dark/brown as iodine species generate, then

lightens.

Monitoring (The "Self-Validating" Step):

Take an aliquot at t=0 and t=30 min.

TLC: Check for disappearance of the starting material (usually higher R_f).

IR Spot Check: Evaporate a drop of the reaction mixture on a salt plate.

Success Criteria: Disappearance of the peak at 3300 cm⁻¹. Appearance of a new, sharper

band at ~2170 cm⁻¹.

Workup:

Quench with saturated aqueous Na₂S₂O₃ (removes oxidative byproducts/iodine color).

Extract with ethyl acetate.[3] Dry organic layer over Na₂SO₄.
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Concentrate in vacuo.

Spectroscopic Validation:

Prepare a thin film (neat oil) or KBr pellet (solid).

Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Target Signal: Confirm signal at 2160–2190 cm⁻¹.

Decision Logic & Visualization
The following diagram illustrates the logical flow for identifying an unknown alkyne species

using IR spectroscopy.
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Unknown Alkyne Sample

Check 3300 cm⁻¹ Region
(Sharp Band?)

Terminal Alkyne
(R-C≡C-H)

Yes (Present)

Check 2100-2260 cm⁻¹ Region
(C≡C Stretch)

No (Absent)

Weak/Absent Band
(2190-2260 cm⁻¹)

Weak Intensity

Medium/Strong Band

Strong Intensity

Internal Alkyne
(R-C≡C-R')

Check Frequency
Exact Position

1-Iodoalkyne
(~2160-2190 cm⁻¹)

Lower (~2175)

1-Bromoalkyne
(~2200-2210 cm⁻¹)

Higher (~2205)

Click to download full resolution via product page

Caption: Decision tree for differentiating alkyne species based on Mid-IR spectral features.

Note that 1-iodoalkynes are distinguished by a medium-strong band shifted to ~2160-2190

cm⁻¹ and the absence of the C-H stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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